molecular formula C8H4BrIO B2979457 5-Bromo-7-iodobenzofuran CAS No. 2227272-90-2

5-Bromo-7-iodobenzofuran

Cat. No.: B2979457
CAS No.: 2227272-90-2
M. Wt: 322.927
InChI Key: UEHBZOMLTKPZIN-UHFFFAOYSA-N
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Description

5-Bromo-7-iodobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromine and iodine atoms on the benzofuran ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-iodobenzofuran typically involves halogenation reactions. One common method is the bromination of 7-iodobenzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product by providing better temperature and reaction time control .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-iodobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-7-iodobenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-iodobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby influencing its biological activity .

Comparison with Similar Compounds

  • 5-Bromo-2-iodobenzofuran
  • 5-Chloro-7-iodobenzofuran
  • 5-Bromo-7-chlorobenzofuran

Comparison: 5-Bromo-7-iodobenzofuran is unique due to the specific positioning of bromine and iodine atoms on the benzofuran ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-bromo-7-iodo-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHBZOMLTKPZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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